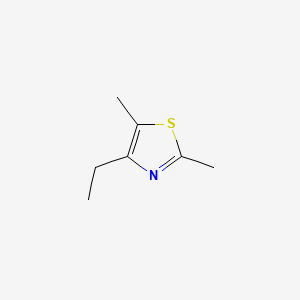
2,5-Dimethyl-4-ethylthiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-2, 5-dimethylthiazole, also known as 2, 5-dimethyl-4-ethylthiazole, belongs to the class of organic compounds known as 2, 4, 5-trisubstituted thiazoles. 2, 4, 5-trisubstituted thiazoles are compounds containing a thiazole ring substituted at positions 2, 4 and 5 only. 4-Ethyl-2, 5-dimethylthiazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 4-ethyl-2, 5-dimethylthiazole is primarily located in the membrane (predicted from logP). 4-Ethyl-2, 5-dimethylthiazole exists in all eukaryotes, ranging from yeast to humans. Outside of the human body, 4-ethyl-2, 5-dimethylthiazole can be found in coffee and coffee products, mushrooms, potato, and tea. This makes 4-ethyl-2, 5-dimethylthiazole a potential biomarker for the consumption of these food products.
Aplicaciones Científicas De Investigación
Flavoring Agent
Overview:
2,5-Dimethyl-4-ethylthiazole is recognized for its organoleptic properties and is used in the food industry to enhance flavors. It is particularly noted in products such as coffee, baked potatoes, fried bacon, and cooked pork.
Usage Levels:
The compound is recommended for usage levels not exceeding certain thresholds to ensure safety. The European Food Safety Authority (EFSA) has evaluated its intake levels, indicating that they remain below the established thresholds of concern for flavoring substances .
Flavor Profile:
- Organoleptic Properties: The compound contributes a savory note often associated with cooked or roasted foods.
- Applications in Food Products: It is utilized in various processed foods to mimic the flavors of natural cooking processes.
Antimicrobial Properties
Research Findings:
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against a range of pathogens:
- Bacterial Inhibition: Compounds derived from thiazoles show effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .
- Fungal Activity: The compound has demonstrated broad-spectrum antifungal activity against drug-resistant strains of Candida .
Case Study:
A study focused on synthesizing N-2,5-dimethylphenylthioureido acid derivatives reported promising results against both Gram-positive bacteria and drug-resistant fungal strains. These findings suggest that derivatives of this compound could serve as novel antimicrobial agents .
Pharmaceutical Applications
Anticancer Research:
Thiazole derivatives have been explored for their anticancer properties. Research indicates that compounds similar to this compound can inhibit cancer cell growth effectively:
- Cell Line Studies: Analogues of thiazoles have shown efficacy against various cancer cell lines such as HCT-116 (colon cancer) and HepG2 (liver cancer) .
- Mechanism of Action: The anticancer activity is attributed to the structural features of thiazoles that allow them to interact with cellular targets involved in proliferation and apoptosis.
Potential Drug Development:
The unique structural properties of thiazoles make them suitable candidates for drug development targeting multidrug-resistant pathogens and cancer cells. Ongoing research aims to optimize these compounds for therapeutic use .
Propiedades
Número CAS |
32272-57-4 |
|---|---|
Fórmula molecular |
C7H11NS |
Peso molecular |
141.24 g/mol |
Nombre IUPAC |
4-ethyl-2,5-dimethyl-1,3-thiazole |
InChI |
InChI=1S/C7H11NS/c1-4-7-5(2)9-6(3)8-7/h4H2,1-3H3 |
Clave InChI |
ZJGXJKFDKNNBTK-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC(=N1)C)C |
SMILES canónico |
CCC1=C(SC(=N1)C)C |
melting_point |
115-116°C |
Key on ui other cas no. |
32272-57-4 |
Descripción física |
Solid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















